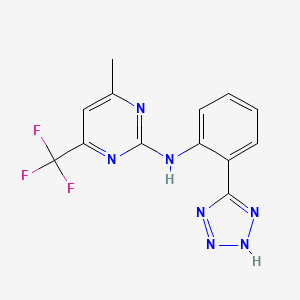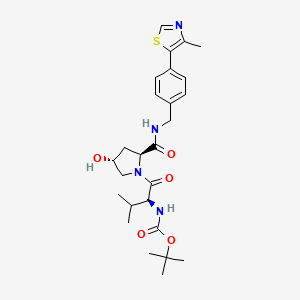
VH032 analogue-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
VH032 analogue-2 is a derivative of VH032, a ligand for the von Hippel-Lindau (VHL) protein. This compound is primarily used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are bifunctional molecules designed to degrade target proteins by recruiting them to the ubiquitin-proteasome system .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of VH032 analogue-2 involves several key steps:
C–H Arylation of 4-Methylthiazole: This step can be performed using either palladium acetate or Pd-PEPPSI-IPr as catalysts
Protection of Benzylic Amine: N-Boc-L-4-hydroxyproline is used to shield the benzylic amine during the coupling step
Amine Deprotection and Amidation: These steps are crucial for the final formation of this compound
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of high-yielding reaction conditions and efficient purification techniques to ensure the compound’s purity and stability .
Types of Reactions:
Deprotection: this compound undergoes deprotection under acidic conditions to remove protective groups
Amidation: This reaction is used to form the final product from intermediate compounds
Common Reagents and Conditions:
Palladium Acetate or Pd-PEPPSI-IPr: Used as catalysts for C–H arylation
N-Boc-L-4-Hydroxyproline: Used for protecting the benzylic amine
Major Products:
Wissenschaftliche Forschungsanwendungen
VH032 analogue-2 has several applications in scientific research:
Chemistry: Used as a ligand for VHL in the synthesis of PROTACs
Biology: Facilitates the degradation of target proteins by recruiting them to the ubiquitin-proteasome system
Medicine: Potential therapeutic applications in cancer treatment by degrading disease-related proteins
Industry: Used in the development of new drugs and therapeutic agents
Wirkmechanismus
VH032 analogue-2 acts as a ligand for the VHL protein, recruiting it to form a complex with the target protein. This complex is then ubiquitinated and subsequently degraded by the proteasome . The molecular targets and pathways involved include the ubiquitin-proteasome system and the hypoxia-inducible factor pathway .
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C26H36N4O5S |
|---|---|
Molekulargewicht |
516.7 g/mol |
IUPAC-Name |
tert-butyl N-[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C26H36N4O5S/c1-15(2)21(29-25(34)35-26(4,5)6)24(33)30-13-19(31)11-20(30)23(32)27-12-17-7-9-18(10-8-17)22-16(3)28-14-36-22/h7-10,14-15,19-21,31H,11-13H2,1-6H3,(H,27,32)(H,29,34)/t19-,20+,21+/m1/s1 |
InChI-Schlüssel |
IBHOCLAWYSUEFY-HKBOAZHASA-N |
Isomerische SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C)O |
Kanonische SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)C)NC(=O)OC(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


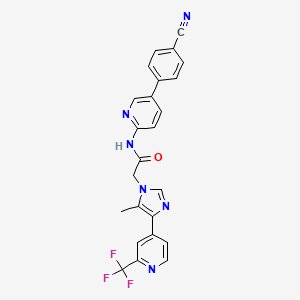

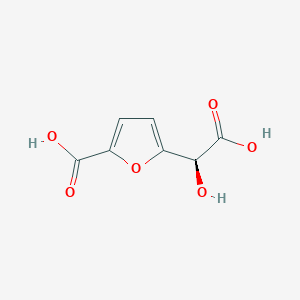
![[(1S,2E)-cyclooct-2-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B12387065.png)
![N-[1-[4-[(1S)-1-[[5-fluoro-4-[(4S)-2-oxo-4-propan-2-yl-1,3-oxazolidin-3-yl]pyrimidin-2-yl]amino]ethyl]phenyl]piperidin-4-yl]ethenesulfonamide](/img/structure/B12387073.png)
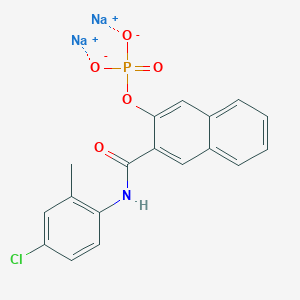

![9-(3-Deoxy-3-fluoro-|A-D-ribofuranosyl)-6-[5-(propyn-1-yl)pyridin-3-yl]purine](/img/structure/B12387095.png)
![[(2R,4S,5R)-3,4-dibenzoyloxy-4-methyl-5-(6-methyl-3,5-dioxo-1,2,4-triazin-2-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12387105.png)
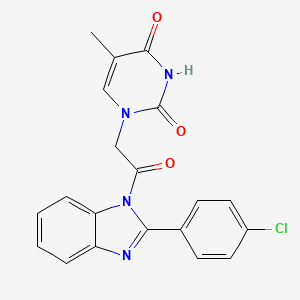
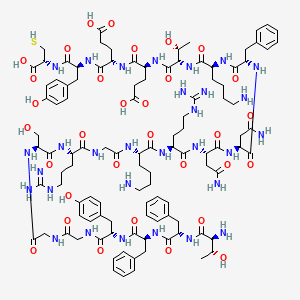
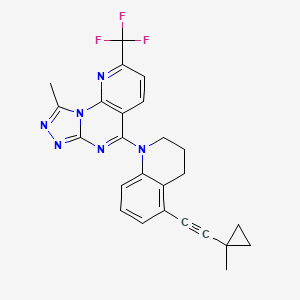
![(1R,2S,3R,5R,6S,8R,10S,16R,17R)-2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylic acid](/img/structure/B12387143.png)
